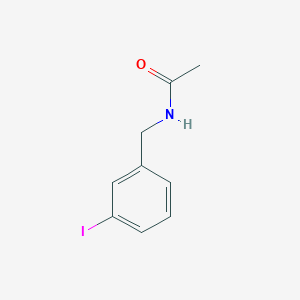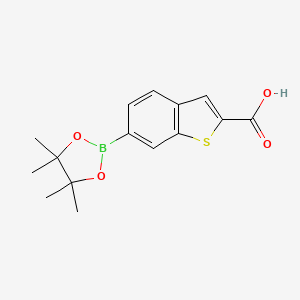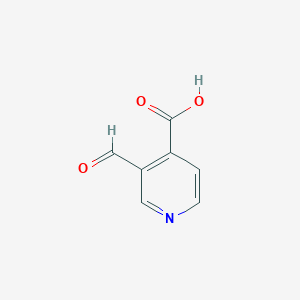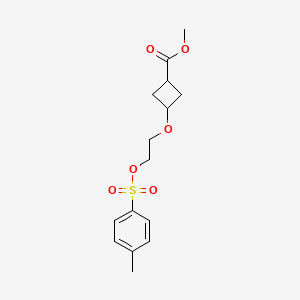![molecular formula C8H7NOS B13030751 3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
3-Methylbenzo[d]isothiazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzo[d]isothiazol-5-ol is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound consists of a benzene ring fused to an isothiazole ring, with a methyl group at the 3-position and a hydroxyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[d]isothiazol-5-ol can be achieved through various methods. One common approach involves the selective oxidation of benzo[d]isothiazol-3(2H)-ones using Selectfluor in aqueous media . This method provides a green and efficient route to access benzo[d]isothiazol-3(2H)-one-1-oxides with high yields and tolerance to various functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation reactions using environmentally friendly reagents. The use of metal-free and Selectfluor-mediated oxidation reactions is preferred due to their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbenzo[d]isothiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: Substitution reactions at the methyl or hydroxyl groups can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic reagents are used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include benzo[d]isothiazol-3(2H)-one-1-oxides, reduced derivatives, and various substituted isothiazoles .
Applications De Recherche Scientifique
3-Methylbenzo[d]isothiazol-5-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methylbenzo[d]isothiazol-5-ol involves the inhibition of key enzymes and disruption of metabolic pathways in microorganisms. The compound acts as an electrophilic agent, reacting with critical enzymes and inhibiting growth and metabolism. This leads to irreversible cell damage and loss of viability . The molecular targets include dehydrogenase enzymes and other proteins involved in cellular respiration and energy generation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: A closely related compound with similar biological activities.
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazole derivative with strong biocidal properties.
2-Methyl-4-isothiazolin-3-one: Known for its antimicrobial activity and used in various industrial applications.
Uniqueness
3-Methylbenzo[d]isothiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl and hydroxyl groups at specific positions enhances its antimicrobial and antifungal properties compared to other isothiazole derivatives .
Propriétés
Formule moléculaire |
C8H7NOS |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
3-methyl-1,2-benzothiazol-5-ol |
InChI |
InChI=1S/C8H7NOS/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3 |
Clé InChI |
QZKPMWHDGBMXNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC2=C1C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)



![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)






![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
